5-(3-Chlorobutyl)picolinic acid
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Overview
Description
5-(3-Chlorobutyl)picolinic acid is an organic compound that belongs to the class of picolinic acids Picolinic acids are derivatives of pyridine with a carboxylic acid group attached to the second carbon of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorobutyl)picolinic acid typically involves the following steps:
Starting Material: The synthesis begins with picolinic acid, which is commercially available or can be synthesized from 2-methylpyridine by oxidation using potassium permanganate.
Alkylation: The picolinic acid undergoes alkylation with 3-chlorobutyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorobutyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chlorobutyl group to a butyl group.
Substitution: The chlorine atom in the chlorobutyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Butyl derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
5-(3-Chlorobutyl)picolinic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(3-Chlorobutyl)picolinic acid involves its interaction with molecular targets such as metal ions and enzymes. The compound can chelate metal ions, affecting their availability and function in biological systems. It also binds to zinc finger proteins, disrupting their structure and function, which can inhibit viral replication and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: The parent compound with a carboxylic acid group at the second position of the pyridine ring.
Nicotinic acid: An isomer with the carboxylic acid group at the third position.
Isonicotinic acid: An isomer with the carboxylic acid group at the fourth position.
Uniqueness
5-(3-Chlorobutyl)picolinic acid is unique due to the presence of the 3-chlorobutyl substituent, which imparts distinct chemical and biological properties.
Properties
CAS No. |
49751-46-4 |
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Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
5-(3-chlorobutyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H12ClNO2/c1-7(11)2-3-8-4-5-9(10(13)14)12-6-8/h4-7H,2-3H2,1H3,(H,13,14) |
InChI Key |
UMTVPJSYONKRSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CN=C(C=C1)C(=O)O)Cl |
Origin of Product |
United States |
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